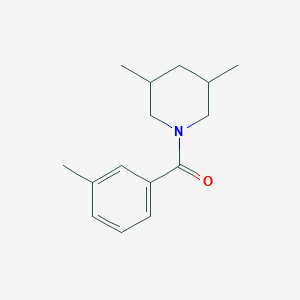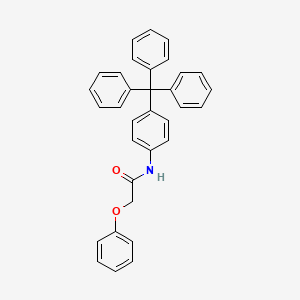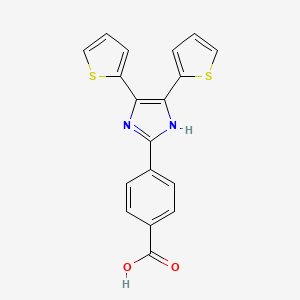![molecular formula C17H25NO6 B5200329 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a morpholine derivative that is used as a selective agonist for the α7 nicotinic acetylcholine receptor.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological and pathological processes. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Wirkmechanismus
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7 receptor by this compound leads to the influx of calcium ions into the cell, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the promotion of neuroprotection. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has several advantages for lab experiments, including its high selectivity and potency for the α7 nicotinic acetylcholine receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate could focus on its potential therapeutic applications in various neurological disorders, as well as its mechanisms of action and downstream effects on cellular signaling pathways. Other areas of research could include the development of new synthetic methods for this compound, as well as the design of new analogs with improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on other biological systems.
Synthesemethoden
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenol with 3-chloropropylmorpholine, followed by oxalation. Another method involves the reaction of 3,5-dimethylphenol with 3-bromopropylmorpholine, followed by treatment with oxalic acid.
Eigenschaften
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-13-10-14(2)12-15(11-13)18-7-3-4-16-5-8-17-9-6-16;3-1(4)2(5)6/h10-12H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWPSIWBHJJXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5200255.png)
![(4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5200256.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)
![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)


![N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5200299.png)
![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

